
Heptanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methoxy group, and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with heptanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The heptanamide chain contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide can be compared with other similar compounds such as:
- N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide
- N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide
- N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide
These compounds share similar structural features but differ in the length of the alkyl chain or the presence of additional functional groups
Properties
CAS No. |
89575-10-0 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]heptanamide |
InChI |
InChI=1S/C15H23NO3/c1-3-4-5-6-7-15(18)16-11-12-8-9-13(17)14(10-12)19-2/h8-10,17H,3-7,11H2,1-2H3,(H,16,18) |
InChI Key |
PEQWQUXJLRBUEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)
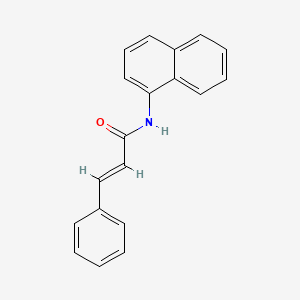


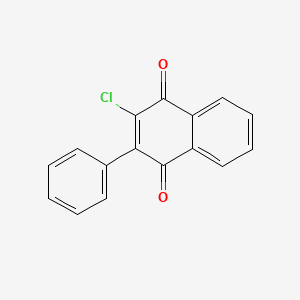
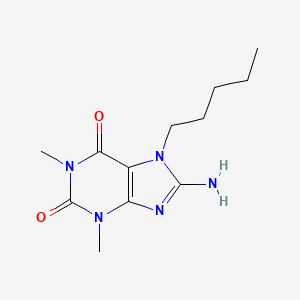
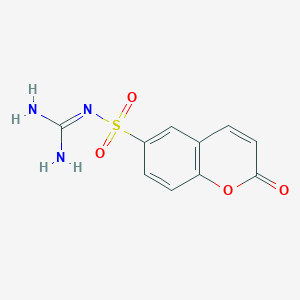
![(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B11853009.png)
![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)
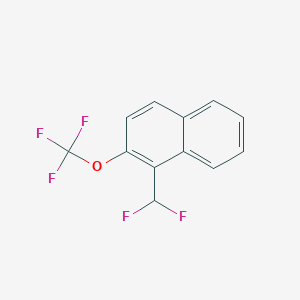
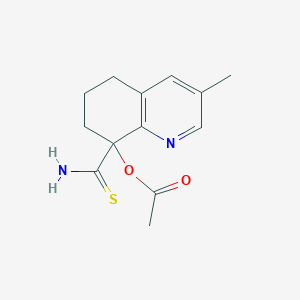
![1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-](/img/structure/B11853025.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)
![5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B11853039.png)
